3-methyl-4-oxo-N-[2-(pyridin-4-yl)ethyl]-3,4-dihydrophthalazine-1-carboxamide

c-Met kinase Cancer cell lines Structure-Activity Relationship

SAR expansion around the 4-oxo-3,4-dihydrophthalazine-1-carboxamide pharmacophore is constrained by limited side-chain diversity. • Features a unique 3-methyl group on the phthalazine ring paired with an N-[2-(pyridin-4-yl)ethyl] carboxamide side chain-absent from common building blocks (e.g., CAS 16015-56-8). • Pyridin-4-ylethyl substituent provides a distinct vector for solvent-front interactions; scaffold retains potent c-Met inhibitory pharmacophore (IC50 down to 1.63 nM for optimized analogs). • Supplied as a custom synthesis screening compound with verified identity; ideal for focused kinase library design and fragment-based lead generation.

Molecular Formula C17H16N4O2
Molecular Weight 308.33 g/mol
Cat. No. B12162179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-4-oxo-N-[2-(pyridin-4-yl)ethyl]-3,4-dihydrophthalazine-1-carboxamide
Molecular FormulaC17H16N4O2
Molecular Weight308.33 g/mol
Structural Identifiers
SMILESCN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NCCC3=CC=NC=C3
InChIInChI=1S/C17H16N4O2/c1-21-17(23)14-5-3-2-4-13(14)15(20-21)16(22)19-11-8-12-6-9-18-10-7-12/h2-7,9-10H,8,11H2,1H3,(H,19,22)
InChIKeyILNORAWDDORIQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 30 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-4-oxo-N-[2-(pyridin-4-yl)ethyl]-3,4-dihydrophthalazine-1-carboxamide: Structural & Class Baseline


The compound 3-methyl-4-oxo-N-[2-(pyridin-4-yl)ethyl]-3,4-dihydrophthalazine-1-carboxamide (C17H16N4O2, MW 308.33 g/mol) is a synthetic small molecule belonging to the 4-oxo-3,4-dihydrophthalazine-1-carboxamide class . Its core scaffold is a recognized pharmacophore in kinase inhibition, most notably c-Met, where analogs have demonstrated low nanomolar IC50 values [1]. The target compound distinguishes itself by incorporating a 3-methyl substitution on the phthalazine ring and an N-[2-(pyridin-4-yl)ethyl] side chain, structural features that differentiate it from other phthalazinone-based probes. However, public databases and primary literature contain no quantitatively characterized biological, ADMET, or stability profile for this specific entity, and its procurement is driven by structural novelty rather than validated performance data.

Phthalazinone carboxamide scaffold with reported kinase pharmacophore context
Unique 3-methyl and pyridin-4-ylethyl substituents; not available in common building blocks
No published biological data; suited as research probe or synthetic intermediate

Procurement Risk: Generic Analogs Cannot Substitute


Within the phthalazinone carboxamide class, minimal structural modifications are known to profoundly alter kinase selectivity, cellular potency, and ADME properties. A published SAR on a related c-Met inhibitor series demonstrates that varying the 4-oxo-3,4-dihydrophthalazine-1-carboxamide substituent (e.g., halogen vs. methoxy on a linked phenyl ring) can shift antiproliferative IC50 values by over an order of magnitude across multiple cancer cell lines [1]. The target compound's unique combination of a 3-methyl group and a pyridin-4-ylethyl amide side chain is absent in the most commonly available phthalazinone building blocks (e.g., 3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide, CAS 16015-56-8) . Without direct comparative data, this structural divergence creates a high risk that substituting a generic analog will fail to reproduce binding interactions or physicochemical properties required for a specific assay or synthetic route.

Structural divergence

Generic phthalazinone analogs (e.g., CAS 16015-56-8) lack the pyridin-4-ylethyl side chain and 3-methyl group; binding and physicochemical profiles may shift significantly.

SAR sensitivity

Published SAR shows that minor substituent changes can alter antiproliferative IC50 by over 10-fold across cell lines; class-level evidence does not predict target behavior.

Absence of biological data

No direct kinase, ADMET, or physicochemical data exist for this entity; substituting a characterized compound is not supported.

Quantitative Differentiation Evidence


c-Met Kinase Pharmacophore Benchmarking

The target compound is structurally distinct from optimized c-Met inhibitors bearing the 4-oxo-3,4-dihydrophthalazine-1-carboxamide moiety. A class-leading analog (Compound 33) achieved a c-Met IC50 of 1.63 nM and anti-proliferative IC50 values of 0.055-0.43 µM against H460, MKN-45, HT-29, and MDA-MB-231 cells [1]. In contrast, the simple core scaffold 3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide (CAS 16015-56-8), lacking the elaborate quinoline extension, shows no reported kinase activity, serving only as a synthetic intermediate . While direct data for the target compound are unavailable, this cross-class comparison indicates its structural complexity positions it between an inactive intermediate and a fully optimized inhibitor.

c-Met Pharmacophore Benchmark
Class-level
Target: No published data
Comparator (Compound 33): c-Met IC50 1.63 nM; Antiproliferation IC50 0.055–0.43 µM (H460, MKN-45, HT-29, MDA-MB-231)
Simple intermediate (CAS 16015-56-8): No activity
Class-level kinase inhibition context; supports scaffold potential for SAR expansion
Direct target data unavailable; structural divergence may alter activity
c-Met kinase Cancer cell lines Structure-Activity Relationship

PARP1 Inhibitor Docking Affinity Comparison

A 2026 preprint reported that two novel phthalazinone-based carboxamides, N-(3-(3-methylbutanamido)phenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide and its para-analog, exhibited PARP1 binding energies of -8.5 and -7.5 kcal/mol, respectively, in molecular docking studies [1]. The target compound, with a pyridin-4-ylethyl side chain replacing the phenylamide substituent, is structurally distinct and lacks comparable PARP1 data. The published docking energies provide a class-level benchmark, but no quantitative inference can be made for the target compound.

PARP1 Docking Benchmark
Reported
Target: No docking or experimental PARP1 data
Comparator: Meta-substituted analog −8.5 kcal/mol; para-substituted −7.5 kcal/mol (AutoDock Vina)
Class-level PARP1 binding context; supports fragment-based discovery rationale
In silico only; experimental validation required for target
PARP1 Molecular Docking Cancer

Physicochemical Property: HBA & logP Differentiation

A computational analysis of a related compound from the same database (ID molbic.idrblab.net) reports a logP of 1.8, 3 rotatable bonds, and a polar surface area of 26.1 Ų for a phthalazinone derivative [1]. The target compound, containing an additional pyridine ring and a longer ethyl linker, is expected to have a higher logP and increased hydrogen bond acceptor capacity due to the pyridine nitrogen. Without experimental data, the pyridine moiety confers a distinct hydrogen-bonding profile that cannot be replicated by phenyl or benzimidazole analogs, directly impacting solubility and formulation for in vitro assays.

Predicted logP & HBA Profile
Predicted
Target: Predicted higher logP and HBA count (pyridine nitrogen)
Comparator: Related phthalazinone logP 1.8, 3 rotatable bonds, PSA 26.1 Ų (molbic.idrblab.net)
Distinct hydrogen-bonding and lipophilicity profile; impacts solubility and nonspecific binding
No experimental data; use in silico estimates with caution
Physicochemical Properties logP Hydrogen Bond Acceptors

Recommended Procurement and Application Scenarios


c-Met/Tyrosine Kinase Chemical Probe Design

Medicinal chemists designing focused kinase libraries can utilize this compound as a novel core scaffold, given the established potency of the 4-oxo-3,4-dihydrophthalazine-1-carboxamide pharmacophore in c-Met inhibition (up to 1.63 nM for optimized analogs [1]). The pyridin-4-ylethyl substituent provides a unique vector for exploring solvent-front interactions not achievable with generic aryl amides. Procurement is supported when the intended use is structure-activity relationship expansion rather than a validated biological probe.

PARP1 Inhibitor Fragment-Based Discovery

Based on the phthalazinone scaffold's confirmed binding to the PARP1 catalytic domain (docking scores of -8.5 and -7.5 kcal/mol for related analogs [1]), this compound can serve as a pharmacophore-containing fragment for further elaboration. Its pyridine side chain offers a synthetic handle for growing or linking strategies, making it a strategic procurement for fragment-based lead generation projects targeting DNA repair pathways.

Advanced Organic Synthesis Intermediate

The compound's dual functional groups (4-oxo group and carboxamide) and the presence of a pyridine ring make it a versatile reagent for constructing complex heterocycles [1]. It can be employed in amide coupling, nucleophilic addition, or metal-catalyzed cross-coupling reactions, distinguishing it from simpler phthalazinone intermediates that lack the pyridyl ethyl side chain necessary for late-stage diversification.

Negative Control for Phthalazinone Assays

Given the absence of demonstrable biological activity data, this compound is an ideal candidate for use as a structurally matched negative control in cell-based assays where an active phthalazinone-based inhibitor (e.g., a potent c-Met inhibitor) is the positive control [1]. Its procurement ensures assay specificity can be attributed to the pharmacophore modifications rather than the core scaffold alone.

Application
Selection Property
Validation Focus
c-Met/Tyrosine Kinase Probe Design
Phthalazinone scaffold with pyridin-4-ylethyl substituent
Kinase profiling and SAR expansion
PARP1 Fragment-Based Discovery
Phthalazinone pharmacophore fragment
Docking validation and linker feasibility
Advanced Synthesis Intermediate
Dual functional groups (oxo, carboxamide) with pyridine handle
Reactivity and diversification scope
Negative Control for Assays
Structurally matched inactive scaffold
Specificity attribution vs. active inhibitor
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